Cas no 180741-40-6 (3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol
- STK350062
- FHA74140
- BBL040244
- EN300-230182
- MFCD06804858
- 180741-40-6
- AKOS000312116
- CS-0279772
- 3-(4-chloro-5-methylpyrazol-1-yl)propan-1-ol
-
- MDL: MFCD06804858
- インチ: InChI=1S/C7H11ClN2O/c1-6-7(8)5-9-10(6)3-2-4-11/h5,11H,2-4H2,1H3
- InChIKey: GZAPLCBSGXXEOD-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NN1CCCO)Cl
計算された属性
- せいみつぶんしりょう: 174.0559907Da
- どういたいしつりょう: 174.0559907Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB499721-100 mg |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 100MG |
€231.60 | 2022-03-24 | ||
Enamine | EN300-230182-5.0g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 5.0g |
$1279.0 | 2024-06-20 | |
Enamine | EN300-230182-1.0g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 1.0g |
$482.0 | 2024-06-20 | |
abcr | AB499721-500 mg |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 500MG |
€409.30 | 2022-03-24 | ||
Enamine | EN300-230182-0.5g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 0.5g |
$376.0 | 2024-06-20 | |
Enamine | EN300-230182-10g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 10g |
$2274.0 | 2023-09-15 | |
abcr | AB499721-1g |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol; . |
180741-40-6 | 1g |
€758.50 | 2024-08-02 | ||
abcr | AB499721-250mg |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol; . |
180741-40-6 | 250mg |
€410.50 | 2024-08-02 | ||
Ambeed | A1073848-5g |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 95% | 5g |
$1114.0 | 2024-07-28 | |
A2B Chem LLC | AJ05504-500mg |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 500mg |
$643.00 | 2024-04-20 |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-olに関する追加情報
3-(4-Chloro-5-Methyl-1H-Pyrazol-1-Yl)Propan-1-Ol: A Comprehensive Overview
3-(4-Chloro-5-Methyl-1H-Pyrazol-1-Yl)Propan-1-Ol is a versatile organic compound with the CAS registry number 180741-40-6. This compound has garnered significant attention in the fields of pharmaceutical chemistry, agrochemistry, and material science due to its unique structural properties and potential applications. The molecule consists of a pyrazole ring substituted with chlorine and methyl groups, attached to a propanol chain, making it a valuable building block for various chemical transformations.
The pyrazole core of this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure contributes to the compound's stability and reactivity, making it suitable for a wide range of synthetic applications. The presence of the chlorine and methyl substituents further enhances its chemical versatility, enabling it to participate in diverse reactions such as nucleophilic substitutions, oxidations, and condensations.
Recent studies have highlighted the potential of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol in the development of novel bioactive compounds. For instance, researchers have explored its use as an intermediate in the synthesis of kinase inhibitors, which are critical in anticancer drug discovery. The compound's ability to form hydrogen bonds and its rigid structure make it an ideal candidate for targeting specific protein pockets.
In addition to its pharmaceutical applications, 3-(4-chloro-5-methyl-1H-pyrazol-1-Yl)Propan-1-Ol has also found utility in agrochemicals. Its derivatives have been investigated for their potential as fungicides and insecticides. The compound's unique electronic properties allow it to interact with biological targets in ways that traditional pesticides cannot, offering a promising avenue for sustainable agriculture.
The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-Yl)Propan-1-Ol typically involves multi-step processes that combine nucleophilic aromatic substitution and alkylation reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound for industrial applications.
From a structural perspective, the compound's pyrazole ring plays a pivotal role in determining its reactivity and selectivity. The substitution pattern on the ring (specifically the positions of chlorine and methyl groups) significantly influences its electronic properties and steric effects. These factors are crucial in designing derivatives with enhanced bioavailability and efficacy.
Moreover, 3-(4-chloro-5-methyl-1H-pyrazol-1-Yl)Propan-1-Ol has been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in certain reactions has made it a valuable tool for synthesizing chiral molecules with high optical purity. This application underscores its importance in modern organic chemistry.
Looking ahead, ongoing research is focused on exploring the potential of this compound in advanced materials science. Its unique properties make it a candidate for applications in polymer chemistry and nanotechnology. For example, derivatives of this compound are being investigated as potential precursors for high-performance polymers with tailored mechanical and thermal properties.
In conclusion, 3-(4-chloro-5-methyl-H-pyrazol-Yl)propan-Ol (CAS No: 180741-) is a multifaceted organic compound with immense potential across various scientific disciplines. Its structural versatility, combined with recent advancements in synthetic methodologies, positions it as a key player in the development of novel compounds with significant real-world applications.
180741-40-6 (3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol) 関連製品
- 862810-27-3(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)
- 2034301-10-3(2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)
- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)
- 2137568-85-3(1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-)
- 1361909-92-3(6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2248297-97-2(1-Benzoyl-2-(trifluoromethyl)pyrrolidine)
- 2229149-14-6(2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol)
- 2137751-92-7(2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)
- 886503-33-9(3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
